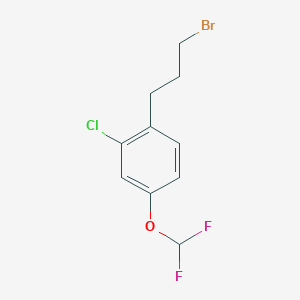
1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O It is a derivative of benzene, substituted with bromopropyl, chloro, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(difluoromethoxy)benzene and 3-bromopropyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the chloro and difluoromethoxy groups, resulting in different chemical properties and reactivity.
2-Chloro-4-(difluoromethoxy)benzene:
1-(3-Bromopropyl)-4-chlorobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene is unique due to the combination of bromopropyl, chloro, and difluoromethoxy groups on the benzene ring. This unique substitution pattern imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Biological Activity
Overview
1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene is a synthetic organic compound with the molecular formula C10H10BrClF2O and a molecular weight of 299.54 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula : C10H10BrClF2O
- Molecular Weight : 299.54 g/mol
- CAS Number : 1806327-25-2
- Structure : The compound features a difluoromethoxy group, which is known to enhance the lipophilicity and metabolic stability of drug candidates.
The difluoromethoxy group in this compound contributes to its biological activity by enhancing binding selectivity and metabolic stability. Research indicates that difluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts . The presence of bromine and chlorine atoms also suggests potential interactions with biological targets, enhancing the compound's effectiveness in various applications.
Case Studies and Research Findings
- Antitumor Activity : Studies have shown that compounds containing difluoromethoxy groups can exhibit antitumor properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through apoptosis mechanisms .
- Agrochemical Applications : The compound's structure suggests potential use as a pesticide or herbicide. The difluoromethoxy group can improve the efficacy of agrochemicals by enhancing their ability to penetrate plant tissues, thereby increasing their effectiveness against pests and diseases .
- Pharmacological Studies : Preliminary pharmacological evaluations indicate that this compound may interact with specific enzyme systems, potentially affecting metabolic pathways in target organisms. This could lead to novel therapeutic applications, particularly in drug design aimed at specific diseases .
Data Table: Biological Activity Summary
Properties
CAS No. |
1806327-25-2 |
|---|---|
Molecular Formula |
C10H10BrClF2O |
Molecular Weight |
299.54 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-chloro-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-5-1-2-7-3-4-8(6-9(7)12)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
UVJQASFNJQDYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















